MG-115

Description

Properties

IUPAC Name |

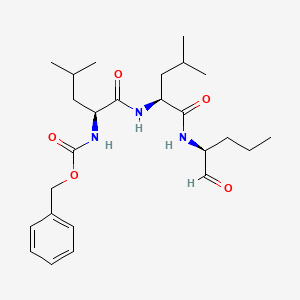

benzyl N-[(2S)-4-methyl-1-[[(2S)-4-methyl-1-oxo-1-[[(2S)-1-oxopentan-2-yl]amino]pentan-2-yl]amino]-1-oxopentan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H39N3O5/c1-6-10-20(15-29)26-23(30)21(13-17(2)3)27-24(31)22(14-18(4)5)28-25(32)33-16-19-11-8-7-9-12-19/h7-9,11-12,15,17-18,20-22H,6,10,13-14,16H2,1-5H3,(H,26,30)(H,27,31)(H,28,32)/t20-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEJRGURBLQWEOU-FKBYEOEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C=O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C=O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H39N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00432100 | |

| Record name | MG-115 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00432100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133407-86-0 | |

| Record name | MG-115 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00432100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

MG-115: A Technical Guide to its Mechanism of Action as a Proteasome Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MG-115 is a potent, reversible, and cell-permeable peptide aldehyde inhibitor of the proteasome. Its primary mechanism of action involves the specific inhibition of the chymotrypsin-like activity of both the 20S and 26S proteasomes. This inhibition leads to a disruption of cellular protein homeostasis, resulting in the accumulation of ubiquitinated proteins and the induction of downstream signaling pathways that culminate in apoptosis and cell cycle arrest. This technical guide provides a comprehensive overview of the molecular mechanisms of this compound, supported by quantitative data, general experimental methodologies, and visual representations of the key signaling cascades involved.

Core Mechanism of Action: Proteasome Inhibition

This compound, chemically known as Z-Leu-Leu-Nva-CHO, targets the ubiquitin-proteasome system (UPS), a critical pathway for regulated protein degradation in eukaryotic cells. The UPS is essential for maintaining cellular homeostasis by eliminating misfolded, damaged, or unnecessary proteins.

The 26S proteasome is a large, multi-catalytic protease complex responsible for the degradation of proteins that have been tagged with a polyubiquitin chain. It consists of a 20S core particle, which contains the catalytic sites, and one or two 19S regulatory particles that recognize and unfold ubiquitinated substrates.

This compound's aldehyde functional group acts as a "warhead" that forms a reversible covalent hemiacetal adduct with the N-terminal threonine residue within the active sites of the β-subunits of the 20S proteasome.[1] This interaction specifically blocks the chymotrypsin-like activity of the proteasome, which is one of its three major proteolytic activities. While it primarily targets the chymotrypsin-like activity, at higher concentrations, it can also affect the caspase-like and trypsin-like activities.

Quantitative Inhibition Data

The potency of this compound as a proteasome inhibitor has been quantified through various studies. The inhibitor constant (Ki) represents the concentration of the inhibitor required to produce half-maximum inhibition.

| Proteasome Subunit | Inhibitor Constant (Ki) |

| 20S Proteasome | 21 nM[2] |

| 26S Proteasome | 35 nM[2] |

Downstream Signaling Pathways

The inhibition of the proteasome by this compound triggers a cascade of cellular events, primarily leading to apoptosis. The accumulation of regulatory proteins that are normally degraded by the proteasome is a key initiating event.

Induction of Apoptosis

This compound is a known inducer of apoptosis in various cell types. This programmed cell death can be initiated through both p53-dependent and p53-independent pathways.

p53-Dependent Apoptosis:

In cells with wild-type p53, proteasome inhibition by this compound leads to the stabilization and accumulation of the p53 tumor suppressor protein.[2] Under normal conditions, p53 levels are kept low through continuous ubiquitination by MDM2 and subsequent degradation by the proteasome. By blocking this degradation, this compound allows p53 to accumulate, leading to the transcriptional activation of its target genes, such as the cyclin-dependent kinase inhibitor p21 and the pro-apoptotic Bcl-2 family member Bax. This shifts the cellular balance towards apoptosis.

p53-Independent Apoptosis:

This compound can also induce apoptosis in cells lacking functional p53. This occurs through the accumulation of other pro-apoptotic proteins and the induction of endoplasmic reticulum (ER) stress. The buildup of misfolded proteins due to proteasome inhibition triggers the unfolded protein response (UPR), which, if prolonged, can activate apoptotic pathways.

The following diagram illustrates the signaling pathway of this compound-induced apoptosis:

Cell Cycle Arrest

By preventing the degradation of cyclin-dependent kinase (CDK) inhibitors like p21 and p27, this compound can halt the cell cycle. The accumulation of these proteins leads to the inhibition of CDK complexes that are necessary for cell cycle progression, often resulting in arrest at the G1/S or G2/M checkpoints.

Effects on NF-κB Signaling

The role of this compound in the NF-κB signaling pathway is complex. Under normal conditions, the transcription factor NF-κB is held in an inactive state in the cytoplasm by its inhibitor, IκB. Upon stimulation, IκB is ubiquitinated and degraded by the proteasome, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-survival genes. While proteasome inhibitors would be expected to block NF-κB activation by preventing IκB degradation, some studies have shown that in certain contexts, proteasome inhibition can paradoxically lead to NF-κB activation through alternative mechanisms.[3]

Cellular Effects and Quantitative Data

The biological consequences of this compound treatment have been documented in various cell lines.

| Cell Line | Concentration | Treatment Duration | Observed Effect | Reference |

| Rat-1 and PC12 cells | 30 µM | 4 hours | Induction of apoptosis. | [2] |

| COS-7 (mutant) | 50 µM | 2 hours | 3-fold increase in insulin proreceptors and 4.2-fold increase in mature β-subunits. | [2] |

| SK-Hep1, HLE, HepG2 (HCC cells) | Dose-dependent | Not specified | Induction of apoptosis. | [2] |

| PC3 cells | Not specified | Not specified | Decrease in Bid, Bcl-2, and survivin; increase in Bax and p53; loss of mitochondrial membrane potential; cytochrome c release; activation of caspases-8, -9, and -3. | [2] |

Experimental Protocols (General Methodologies)

Detailed, step-by-step protocols are often specific to individual laboratories and publications. However, the following outlines the general methodologies for key experiments used to characterize the mechanism of action of this compound.

Proteasome Activity Assay

-

Purpose: To quantify the inhibitory effect of this compound on the proteolytic activity of the proteasome.

-

General Protocol:

-

Purified 20S or 26S proteasome or cell lysates are incubated with a fluorogenic peptide substrate specific for the chymotrypsin-like activity (e.g., Suc-LLVY-AMC).

-

This compound at various concentrations is added to the reaction.

-

The cleavage of the substrate releases a fluorescent molecule (AMC), and the fluorescence is measured over time using a fluorometer.

-

The rate of substrate cleavage is calculated, and the IC50 or Ki value for this compound is determined by plotting the inhibition of activity against the inhibitor concentration.

-

Western Blot Analysis

-

Purpose: To detect the accumulation of specific proteins (e.g., ubiquitinated proteins, p53, p21, apoptotic markers) following this compound treatment.

-

General Protocol:

-

Cells are treated with this compound or a vehicle control for a specified time.

-

Cells are lysed, and the protein concentration of the lysates is determined.

-

Equal amounts of protein are separated by size using SDS-PAGE.

-

The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is incubated with primary antibodies specific to the proteins of interest.

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

A chemiluminescent substrate is added, and the resulting signal is detected, indicating the amount of the target protein.

-

Apoptosis Assays (e.g., Annexin V/Propidium Iodide Staining)

-

Purpose: To quantify the percentage of apoptotic cells after this compound treatment.

-

General Protocol:

-

Cells are treated with this compound for the desired duration.

-

Cells are harvested and washed.

-

Cells are stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells) and propidium iodide (PI, a fluorescent dye that enters late apoptotic and necrotic cells with compromised membranes).

-

The stained cells are analyzed by flow cytometry to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.

-

The following diagram illustrates a general experimental workflow for studying the effects of this compound:

Conclusion

This compound is a well-characterized proteasome inhibitor that serves as a valuable tool for studying the ubiquitin-proteasome system and its role in cellular processes. Its ability to potently and reversibly inhibit the chymotrypsin-like activity of the proteasome leads to the accumulation of ubiquitinated proteins, triggering downstream signaling pathways that result in apoptosis and cell cycle arrest. The information provided in this guide offers a foundational understanding of the mechanism of action of this compound for researchers and professionals in the field of drug development and cellular biology.

References

The Core Function of MG-115: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MG-115, also known as Z-Leu-Leu-Nva-CHO, is a potent, reversible, and cell-permeable peptide aldehyde inhibitor of the proteasome. It specifically targets the chymotrypsin-like and caspase-like activities of both the 20S and 26S proteasomes. By blocking the degradation of ubiquitinated proteins, this compound serves as a critical tool for investigating the roles of the ubiquitin-proteasome system in a multitude of cellular processes. This guide provides a comprehensive overview of the core functions of this compound, detailed experimental protocols, and a summary of its quantitative effects, making it an essential resource for researchers in cell biology, oncology, and neurobiology.

Mechanism of Action

The primary mechanism of action for this compound involves the formation of a reversible hemiacetal adduct between its aldehyde group and the N-terminal threonine residue within the catalytic β-subunits of the 20S proteasome. This interaction effectively blocks the proteolytic activity of the proteasome, leading to the accumulation of proteins that are normally targeted for degradation. This disruption of protein homeostasis triggers a variety of cellular responses, including the induction of apoptosis, cell cycle arrest, and the activation of stress response pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the activity and effects of this compound.

Table 1: Inhibitory Activity of this compound

| Target | Parameter | Value | Reference |

| 20S Proteasome | K_i | 21 nM | [1][2] |

| 26S Proteasome | K_i | 35 nM | [1][2] |

Table 2: Effective Concentrations of this compound in Cellular Assays

| Cell Line(s) | Assay | Concentration | Observed Effect | Reference |

| COS-7 (mutant insulin receptor) | Western Blot | 50 µM | 3 to 4.2-fold increase in insulin proreceptor and mature β-subunit levels after 2 hours. | [1][2] |

| Rat-1, PC12 | Apoptosis Assay | 30 µM | Induction of apoptosis after 4 hours. | [2] |

| Isolated rat islets | Cytokine Protection | 10 µM | Counteracted the suppressive effects of IL-1β. | [2] |

| SK-Hep1, HLE, HepG2 | Apoptosis Assay | Dose-dependent | Induction of apoptosis. | [2] |

| PC3 | Western Blot | Not Specified | Decrease in Bid, Bcl-2, and survivin; increase in Bax and p53; activation of caspases-3, -8, -9. | [2] |

| HT-29 | Western Blot | 10 µM | Induced IκBα degradation after 2 hours. |

Experimental Protocols

Proteasome Activity Assay

This protocol describes a fluorometric method to measure the chymotrypsin-like activity of the proteasome in cell lysates.

Materials:

-

Cells of interest

-

This compound

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Proteasome Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM ATP, 1 mM DTT, 10% glycerol)

-

Proteasome Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, 0.5 mM EDTA, 0.035% SDS)

-

Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)

-

96-well black, flat-bottom plates

-

Fluorometric plate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

-

Cell Lysate Preparation:

-

Culture cells to the desired confluency and treat with this compound or vehicle control for the desired time.

-

Wash cells twice with ice-cold PBS.

-

Lyse the cells in Proteasome Lysis Buffer on ice.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration (e.g., using a Bradford assay).

-

-

Proteasome Activity Measurement:

-

Dilute the cell lysates to a consistent protein concentration in Proteasome Assay Buffer.

-

In a 96-well black plate, add the diluted cell lysate.

-

Add the fluorogenic substrate Suc-LLVY-AMC to a final concentration of 50-100 µM.

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence at regular intervals for 30-60 minutes using a fluorometric plate reader.

-

The rate of increase in fluorescence is proportional to the proteasome activity.

-

Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol details the detection of apoptosis by flow cytometry, distinguishing between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cells of interest, treated with this compound or vehicle control

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Culture and treat approximately 1 x 10⁶ cells with this compound or vehicle control.

-

Harvest the cells (including any floating cells in the medium) and pellet by centrifugation at 300 x g for 5 minutes.

-

Wash the cells twice with cold PBS.

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer within one hour of staining.

-

Use appropriate compensation controls for FITC and PI.

-

Viable cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic/necrotic cells will be positive for both Annexin V-FITC and PI.

-

Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol outlines the analysis of cell cycle distribution by flow cytometry based on DNA content.

Materials:

-

Cells of interest, treated with this compound or vehicle control

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol, ice-cold

-

Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)

-

Flow cytometer

Procedure:

-

Cell Fixation:

-

Harvest approximately 1-2 x 10⁶ cells and wash with PBS.

-

Resuspend the cell pellet in 500 µL of PBS.

-

While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.

-

Wash the cell pellet with PBS and centrifuge again.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer.

-

Use a linear scale for the PI fluorescence channel.

-

The DNA content histogram will show peaks corresponding to G0/G1, S, and G2/M phases of the cell cycle.

-

Signaling Pathways and Logical Relationships

The NF-κB Signaling Pathway

This compound activates the NF-κB pathway by preventing the degradation of its inhibitor, IκBα. In unstimulated cells, NF-κB is sequestered in the cytoplasm by IκBα. Upon stimulation, IκBα is phosphorylated, ubiquitinated, and subsequently degraded by the proteasome, allowing NF-κB to translocate to the nucleus and activate gene transcription. This compound blocks the proteasomal degradation of phosphorylated IκBα, leading to its accumulation and the sustained inhibition of NF-κB nuclear translocation.

The Intrinsic Apoptosis Pathway

By causing the accumulation of pro-apoptotic proteins and cell cycle regulators, this compound can induce apoptosis through the intrinsic (mitochondrial) pathway. The accumulation of the tumor suppressor protein p53 can lead to the transcriptional upregulation of pro-apoptotic Bcl-2 family members like Bax. This shifts the balance towards apoptosis, leading to mitochondrial outer membrane permeabilization, cytochrome c release, apoptosome formation, and the activation of executioner caspases.

Experimental Workflow for Assessing this compound Effects

A typical workflow to investigate the cellular effects of this compound involves treating cells, followed by a series of assays to measure proteasome activity, cell viability, apoptosis, and cell cycle progression.

Conclusion

This compound is an invaluable research tool for elucidating the complex roles of the ubiquitin-proteasome system in cellular function and disease. Its ability to potently and reversibly inhibit proteasome activity allows for the controlled study of pathways regulated by protein degradation. The experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers to design and execute experiments aimed at further understanding the multifaceted effects of proteasome inhibition. As research continues, the insights gained from using this compound will undoubtedly contribute to the development of novel therapeutic strategies for a range of diseases, including cancer and neurodegenerative disorders.

References

In-Depth Technical Guide to the Discovery and Development of MG-115

For Researchers, Scientists, and Drug Development Professionals

Abstract

MG-115, also known as Z-Leu-Leu-Nva-CHO or Carbobenzoxy-L-leucyl-L-leucyl-L-norvalinal, is a potent, cell-permeable, and reversible peptide aldehyde inhibitor of the proteasome. Since its initial description, this compound has served as a critical research tool for elucidating the physiological roles of the ubiquitin-proteasome pathway in various cellular processes, including protein degradation, antigen presentation, cell cycle control, and apoptosis. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and key experimental findings related to this compound, with a focus on quantitative data and detailed experimental protocols to support its application in a research setting.

Discovery and Chemical Properties

This compound was first prominently featured in a 1994 study by Rock et al. as a novel inhibitor of the proteasome, instrumental in demonstrating the proteasome's central role in the degradation of most cellular proteins and the generation of peptides for MHC class I antigen presentation.[1] It belongs to the class of peptide aldehydes, which are designed as substrate analogs that interact with the active sites of proteases.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Systematic Name | N-[(2S)-4-methyl-1-[[(2S)-4-methyl-1-oxo-1-[[(2S)-1-oxopentan-2-yl]amino]pentan-2-yl]amino]-1-oxopentan-2-yl]carbamic acid (phenylmethyl) ester |

| Synonyms | Z-Leu-Leu-Nva-CHO, Carbobenzoxy-L-leucyl-L-leucyl-L-norvalinal, Proteasome Inhibitor XII |

| CAS Number | 133407-86-0 |

| Molecular Formula | C₂₅H₃₉N₃O₅ |

| Molecular Weight | 461.6 Da |

| Appearance | Lyophilized solid |

| Purity | >95% |

| Solubility | Soluble in DMSO |

| Storage | Store at -20°C to -70°C, desiccated |

Mechanism of Action

This compound exerts its inhibitory effect by targeting the proteolytic core of both the 20S and 26S proteasomes.[2][3] The aldehyde functional group of this compound forms a reversible covalent bond with the active-site threonine residues within the proteasome's catalytic β-subunits. This action primarily inhibits the chymotrypsin-like activity of the proteasome, a key activity for the degradation of a wide range of cellular proteins.[4][5][6]

Table 2: In Vitro Inhibition of Proteasome Activity by this compound

| Proteasome Species | Inhibition Constant (Ki) |

| 20S Proteasome | 21 nM |

| 26S Proteasome | 35 nM |

Data sourced from commercially available information and is consistent across multiple suppliers.[2][3]

The inhibition of the proteasome by this compound leads to the accumulation of ubiquitinated proteins, disrupting cellular homeostasis and triggering downstream signaling events.

Development and Applications in Research

This compound is primarily utilized as a research chemical and has not been developed as a therapeutic agent for clinical use. Its significance lies in its utility for studying the ubiquitin-proteasome system.

Induction of Apoptosis

A key consequence of proteasome inhibition by this compound is the induction of apoptosis, or programmed cell death, in a variety of cell types. This is often mediated by the accumulation of pro-apoptotic proteins and the disruption of cell cycle regulation. For instance, treatment of Rat-1 and PC12 cells with this compound has been shown to induce apoptosis.[2] In hepatocellular carcinoma (HCC) cell lines such as SK-Hep1, HLE, and HepG2, this compound induces apoptosis in a dose-dependent manner.[2] This is associated with the downregulation of anti-apoptotic proteins like XIAP and survivin.[2]

Cell Cycle Arrest

This compound has been demonstrated to cause cell cycle arrest, particularly at the G1/S transition and in metaphase.[7] This is a direct result of the stabilization of key cell cycle regulatory proteins, such as cyclins, that are normally degraded by the proteasome.

Table 3: Cellular Effects of this compound in Various Cell Lines

| Cell Line | Concentration | Incubation Time | Observed Effect | Reference |

| Rat-1, PC12 | 30 µM | 4 hours | Induction of apoptosis | [2] |

| COS-7 (mutant) | 50 µM | 2 hours | Increased expression of insulin receptor and its mature beta subunit | [2] |

| SK-Hep1, HLE, HepG2 | Dose-dependent | - | Induction of apoptosis, downregulation of XIAP and survivin | [2] |

| HT-29 | 10 µM | 2 hours | IκB degradation | [8] |

| MR65 | 54 µM | - | Blockade of G1/S transition and S phase progression | [7] |

Experimental Protocols

Synthesis of this compound (Z-Leu-Leu-Nva-CHO)

This process involves the sequential coupling of the amino acids (norvaline and two leucines) with appropriate protecting groups for the amine and carboxyl termini. The final step involves the formation of the aldehyde from the C-terminal amino acid.

Proteasome Activity Assay

This protocol is a general guide for measuring the chymotrypsin-like activity of the proteasome in cell lysates using a fluorogenic substrate, and how to determine the inhibitory effect of this compound.

Materials:

-

Cell lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40)

-

Protease inhibitor cocktail (proteasome inhibitor-free)

-

Protein quantification assay (e.g., BCA or Bradford)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂)

-

Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)

-

This compound stock solution (in DMSO)

-

96-well black microplate

-

Fluorometric plate reader (Excitation: ~350-380 nm, Emission: ~440-460 nm)

Procedure:

-

Cell Lysate Preparation:

-

Culture cells to the desired confluency.

-

Wash cells with ice-cold PBS and lyse with cell lysis buffer containing a protease inhibitor cocktail.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysate.

-

-

Assay Setup:

-

In a 96-well black microplate, add a standardized amount of cell lysate (e.g., 20-50 µg of protein) to each well.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells.

-

Bring the total volume in each well to a consistent amount with assay buffer.

-

Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor binding.

-

-

Kinetic Measurement:

-

Add the fluorogenic proteasome substrate to each well to initiate the reaction.

-

Immediately place the plate in a pre-warmed fluorometric plate reader.

-

Measure the fluorescence intensity kinetically over a period of time (e.g., 30-60 minutes) at 37°C.

-

-

Data Analysis:

-

Determine the rate of substrate cleavage (increase in fluorescence over time).

-

Plot the rate of reaction against the concentration of this compound to determine the IC₅₀ value.

-

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol outlines the detection of apoptosis in cells treated with this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

-

Cells of interest

-

This compound stock solution (in DMSO)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Annexin V-FITC (or other fluorophore conjugate)

-

Propidium Iodide (PI) staining solution

-

Binding Buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed cells in appropriate culture vessels and allow them to adhere (if applicable).

-

Treat the cells with the desired concentration of this compound (and a DMSO vehicle control) for a specified time (e.g., 4-24 hours).

-

-

Cell Harvesting and Staining:

-

Harvest both adherent and floating cells.

-

Wash the cells with cold PBS.

-

Resuspend the cells in binding buffer.

-

Add Annexin V-FITC to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Add PI staining solution to the cell suspension just before analysis.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells on a flow cytometer.

-

Use appropriate controls (unstained cells, Annexin V only, PI only) to set up the compensation and gates.

-

Quantify the percentage of cells in each quadrant:

-

Annexin V- / PI- (Live cells)

-

Annexin V+ / PI- (Early apoptotic cells)

-

Annexin V+ / PI+ (Late apoptotic/necrotic cells)

-

Annexin V- / PI+ (Necrotic cells)

-

-

Signaling Pathways Affected by this compound

The primary effect of this compound is the inhibition of the proteasome, which has widespread consequences on numerous signaling pathways.

-

NF-κB Pathway: The proteasome is responsible for degrading IκB, the inhibitor of NF-κB. This compound treatment can lead to the stabilization of IκB, thereby preventing the activation of the NF-κB pro-survival pathway. However, in some contexts, proteasome inhibition can paradoxically lead to NF-κB activation.[8]

-

p53 Signaling: The tumor suppressor protein p53 is a short-lived protein that is targeted for degradation by the proteasome. Inhibition by this compound can lead to the accumulation of p53, promoting apoptosis and cell cycle arrest in cancer cells with wild-type p53.

-

Cell Cycle Regulation: The levels of key cell cycle proteins, such as cyclins, are tightly regulated by proteasomal degradation. This compound-mediated inhibition leads to their accumulation, causing cell cycle arrest at various checkpoints.

Conclusion

This compound has proven to be an invaluable tool for cell biologists and cancer researchers. Its potent and specific inhibition of the proteasome has allowed for the detailed investigation of the ubiquitin-proteasome system's role in a multitude of cellular functions. While its development has been confined to a research setting, the insights gained from studies utilizing this compound have paved the way for the development of clinically approved proteasome inhibitors for the treatment of cancers like multiple myeloma. This guide provides a foundational understanding of this compound, offering both a historical perspective and practical experimental details to aid in its continued use as a powerful research reagent.

References

- 1. Inhibitors of the proteasome block the degradation of most cell proteins and the generation of peptides presented on MHC class I molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. glpbio.com [glpbio.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Z-Leu-Leu-Nva-CHO |this compound | Proteasome inhibitor | Hello Bio [hellobio.com]

- 5. Sapphire Bioscience [sapphirebioscience.com]

- 6. Z-Leu-Leu-Nva-CHO [this compound] | CAS 133407-86-0 | AdipoGen Life Sciences | Biomol.com [biomol.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

MG-115: A Technical Guide to its Target Proteins and Cellular Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

MG-115 (Z-Leu-Leu-Nva-H) is a potent, reversible, and cell-permeable peptide aldehyde inhibitor of the proteasome. Primarily targeting the chymotrypsin-like and caspase-like activities of the 20S and 26S proteasomes, this compound serves as a critical tool in studying the ubiquitin-proteasome system. Its inhibitory action leads to the accumulation of ubiquitinated proteins, disrupting cellular homeostasis and inducing downstream signaling events, most notably apoptosis and the modulation of inflammatory pathways. This document provides an in-depth technical overview of this compound's target proteins, its impact on key signaling pathways, quantitative data on its activity, and detailed experimental protocols for its characterization.

Core Target Proteins and Mechanism of Action

This compound's primary mechanism of action is the potent and reversible inhibition of the proteasome, a multi-catalytic protease complex responsible for the degradation of most intracellular proteins. As a peptide aldehyde, this compound's aldehyde group acts as a "warhead," forming a covalent yet reversible hemiacetal adduct with the N-terminal threonine residue of the proteasome's active β-subunits[1]. This interaction blocks the proteolytic activity of the complex.

The 26S proteasome, which is comprised of the 20S catalytic core and the 19S regulatory particle, is the main target. This compound effectively inhibits both the 20S and 26S proteasome complexes[2].

Beyond the proteasome, peptide aldehydes like this compound are also known to inhibit other cysteine proteases, including calpains and cathepsins, although the proteasome remains its most well-characterized target[3].

Quantitative Data Summary

| Target/Process | Metric | Value | System/Cell Line | Reference |

| 20S Proteasome | Ki | 21 nM | Purified enzyme | [2] |

| 26S Proteasome | Ki | 35 nM | Purified enzyme | [2] |

| Cell Cycle Arrest (G1/S) | Effective Concentration | 54 µM | MR65 cells | [4] |

| Apoptosis Induction | Effective Concentration | 30 µM | Rat-1 and PC12 cells | |

| Insulin Receptor Expression | Effective Concentration | 50 µM | COS-7 cells (mutant) |

Key Signaling Pathways Modulated by this compound

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response and cell survival. In its inactive state, the NF-κB dimer (typically p50/p65) is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκBα, marking it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal on NF-κB, allowing it to translocate to the nucleus and activate the transcription of target genes.

This compound, by inhibiting the proteasome, prevents the degradation of phosphorylated IκBα. This leads to the accumulation of the IκBα-NF-κB complex in the cytoplasm, thereby inhibiting the activation of NF-κB-mediated transcription.

The p53-Mediated Apoptosis Pathway

The tumor suppressor protein p53 is a critical regulator of cell cycle arrest and apoptosis. Under normal conditions, p53 levels are kept low through continuous ubiquitination by MDM2 and subsequent degradation by the proteasome. Cellular stress, including the stress induced by proteasome inhibition, leads to the stabilization and accumulation of p53.

Accumulated p53 acts as a transcription factor, upregulating the expression of pro-apoptotic proteins from the Bcl-2 family, such as Bax, PUMA, and Noxa. These proteins translocate to the mitochondria and promote mitochondrial outer membrane permeabilization (MOMP). This leads to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which recruits and activates caspase-9. Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates. This compound can thus induce p53-dependent apoptosis by preventing its degradation.

Experimental Protocols

Proteasome Activity Assay (In-solution)

This protocol measures the chymotrypsin-like activity of the proteasome in cell lysates using a fluorogenic substrate.

Materials:

-

Cells of interest treated with this compound or vehicle control.

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 250 mM sucrose, 5 mM MgCl2, 1 mM DTT, 2 mM ATP.

-

Protein quantification assay (e.g., Bradford or BCA).

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM DTT, 2 mM ATP.

-

Fluorogenic substrate: Suc-LLVY-AMC (10 mM stock in DMSO).

-

96-well black microplate.

-

Fluorometric plate reader (Excitation: 380 nm, Emission: 440-460 nm).

Procedure:

-

Cell Lysis: Harvest and wash cells with cold PBS. Lyse cells in ice-cold Lysis Buffer.

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet debris.

-

Protein Quantification: Determine the protein concentration of the supernatant.

-

Assay Setup: Dilute cell lysates to a final concentration of 1-2 mg/mL in Assay Buffer. Add 50 µL of diluted lysate to each well of the 96-well plate.

-

Substrate Addition: Prepare a working solution of Suc-LLVY-AMC at 200 µM in Assay Buffer. Add 50 µL to each well to initiate the reaction (final concentration 100 µM).

-

Measurement: Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader. Monitor the increase in fluorescence over time (e.g., every 5 minutes for 1-2 hours).

-

Data Analysis: Calculate the rate of AMC release (RFU/min). Proteasome activity is proportional to this rate.

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This method quantifies the percentage of apoptotic and necrotic cells following this compound treatment.

Materials:

-

Cells treated with this compound or vehicle control.

-

1X PBS.

-

Annexin V Binding Buffer.

-

FITC-conjugated Annexin V.

-

Propidium Iodide (PI) solution.

-

Flow cytometer.

Procedure:

-

Cell Harvesting: Collect both adherent and suspension cells. For adherent cells, use a gentle dissociation agent like trypsin.

-

Washing: Wash the cells twice with cold 1X PBS by centrifugation (300 x g for 5 minutes).

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: Add 5 µL of FITC-Annexin V and 5 µL of PI solution to 100 µL of the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour.

-

Live cells: Annexin V-negative, PI-negative.

-

Early apoptotic cells: Annexin V-positive, PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

-

Western Blotting

This protocol is for detecting the levels of specific proteins (e.g., p53, IκBα, cleaved caspase-3) in response to this compound treatment.

Materials:

-

Cells treated with this compound or vehicle control.

-

RIPA Lysis Buffer with protease and phosphatase inhibitors.

-

BCA or Bradford protein assay.

-

Laemmli sample buffer.

-

SDS-PAGE gels, running buffer, and electrophoresis apparatus.

-

Transfer buffer, PVDF or nitrocellulose membranes, and transfer apparatus.

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (specific to target proteins).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate (ECL).

-

Imaging system.

Procedure:

-

Protein Extraction: Lyse cells in RIPA buffer on ice.

-

Quantification: Determine protein concentration of the cleared lysates.

-

Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.

-

Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in Blocking Buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for characterizing the cellular effects of this compound.

Conclusion

This compound is an indispensable tool for investigating the multifaceted roles of the ubiquitin-proteasome system. Its ability to potently inhibit the proteasome allows for the detailed study of cellular processes regulated by protein degradation, including the NF-κB and p53 signaling pathways. The methodologies and data presented in this guide provide a framework for researchers to effectively utilize this compound in their studies and to further unravel the complexities of cellular protein homeostasis and its implications in disease.

References

MG-115: A Technical Guide to its Role in the Ubiquitin-Proteasome System

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MG-115 (Z-Leu-Leu-Nva-H) is a potent, cell-permeable, and reversible peptide aldehyde inhibitor of the proteasome.[1] It plays a critical role in the study of the ubiquitin-proteasome system (UPS) by blocking the degradation of ubiquitinated proteins, thereby enabling detailed investigation of cellular processes regulated by protein turnover.[2][3] This document provides an in-depth technical overview of this compound, including its mechanism of action, quantitative efficacy, impact on cellular signaling pathways, and detailed experimental protocols for its application in research settings.

Mechanism of Action

This compound functions as a potent inhibitor of both the 20S and 26S proteasomes.[4][5] Its primary mechanism involves the specific and reversible inhibition of the chymotrypsin-like (CT-L) and caspase-like activities within the catalytic core of the proteasome.[1]

The inhibitor is a tripeptide aldehyde, with an aldehyde group that acts as its "warhead".[6] The carbonyl carbon of this aldehyde group is susceptible to nucleophilic attack by the catalytic threonine-1 residue within the β-subunits (specifically β5 for chymotrypsin-like activity) of the 20S proteasome.[6] This interaction forms a reversible hemiacetal adduct, effectively blocking the active site and preventing the degradation of protein substrates.[2][6] By inhibiting the 20S catalytic core, this compound effectively halts the proteolytic function of the entire 26S proteasome complex.[6]

Role in the Ubiquitin-Proteasome System (UPS)

The UPS is the principal mechanism for selective protein degradation in eukaryotic cells, regulating a vast array of cellular functions including cell cycle progression, signal transduction, and stress responses. The system tags substrate proteins with a polyubiquitin chain, marking them for recognition and degradation by the 26S proteasome.

This compound serves as a crucial tool for interrogating the UPS. By blocking the terminal degradation step, it leads to the cellular accumulation of polyubiquitinated proteins.[2] This blockade has several well-documented downstream consequences:

-

Induction of Apoptosis: The accumulation of pro-apoptotic proteins and cell cycle regulators (e.g., p53) due to proteasome inhibition is a primary driver of programmed cell death. This compound has been shown to induce apoptosis through both p53-dependent and p53-independent pathways in various cell lines, including Rat-1, PC12, and several hepatocellular carcinoma cells.[1][4][5]

-

Cell Cycle Arrest: Proteasome function is essential for the timely degradation of cyclins and other key regulatory proteins that govern cell cycle transitions. Inhibition by this compound can cause a blockade of G1/S and metaphase transitions.[7]

-

Activation of Autophagy: As a compensatory mechanism to the shutdown of the primary protein degradation pathway, blockade of the proteasome by this compound can activate autophagy.[1]

-

Modulation of NF-κB Signaling: The NF-κB pathway is tightly regulated by the proteasomal degradation of its inhibitor, IκB. Interestingly, in some cell lines like HT-29, proteasome inhibition by this compound has been observed to induce IκBα degradation and subsequent NF-κB activation, contrary to the canonical pathway.[8]

Quantitative Data: Inhibitory Potency

The efficacy of this compound has been quantified through inhibitory constant (Ki) values, which represent the concentration of inhibitor required to produce half-maximum inhibition.

| Target Proteasome | Inhibitory Constant (Ki) |

| 20S Proteasome | 21 nM[1][4][5] |

| 26S Proteasome | 35 nM[1][4][5] |

Visualizing Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the mechanism of action of this compound and its downstream cellular consequences.

References

- 1. apexbt.com [apexbt.com]

- 2. This compound (Proteasome Inhibitor) - Echelon Biosciences [echelon-inc.com]

- 3. This compound [myskinrecipes.com]

- 4. selleckchem.com [selleckchem.com]

- 5. glpbio.com [glpbio.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Proteasome Inhibitor MG-115

For Researchers, Scientists, and Drug Development Professionals

Abstract

MG-115, also known as Z-Leu-Leu-Nva-CHO, is a potent, reversible, and cell-permeable peptide aldehyde inhibitor of the proteasome. It specifically targets the chymotrypsin-like activity of both the 20S and 26S proteasomes, crucial cellular machinery responsible for protein degradation. By disrupting the ubiquitin-proteasome system, this compound has become a valuable tool in cell biology research to study the roles of protein turnover in various cellular processes. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key biological effects of this compound, supplemented with detailed experimental protocols and visualizations of affected signaling pathways.

Chemical Structure and Properties

This compound is a synthetic peptide derivative with a C-terminal aldehyde group, which is crucial for its inhibitory activity. Its structure is based on a tripeptide sequence of Leucyl-Leucyl-Norvaline with a benzyloxycarbonyl (Z) group at the N-terminus.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | benzyl N-[(2S)-4-methyl-1-[[(2S)-4-methyl-1-oxo-1-[[(2S)-1-oxopentan-2-yl]amino]pentan-2-yl]amino]-1-oxopentan-2-yl]carbamate[1] |

| Synonyms | Carbobenzoxy-L-leucyl-L-leucyl-L-norvalinal, Z-LL-Nva-CHO, Proteasome Inhibitor XII |

| CAS Number | 133407-86-0 |

| Molecular Formula | C₂₅H₃₉N₃O₅ |

| Molecular Weight | 461.59 g/mol |

| SMILES | CCCC(C=O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1 |

| InChI Key | QEJRGURBLQWEOU-FKBYEOEOSA-N |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Physical Appearance | White solid |

| Solubility | Soluble in DMSO (≥23.08 mg/mL) and Ethanol (≥26.5 mg/mL). Insoluble in water.[1] |

| Storage | Store as a solid at -20°C. Solutions should be prepared fresh before use. |

Mechanism of Action

This compound exerts its biological effects primarily through the potent and reversible inhibition of the proteasome. The aldehyde group of this compound forms a covalent but reversible bond with the active site threonine residues within the catalytic β-subunits of the 20S proteasome core particle. This action specifically inhibits the chymotrypsin-like activity of the proteasome.

Table 3: Inhibitory Activity of this compound

| Target | Kᵢ (Inhibition Constant) |

| 20S Proteasome | 21 nM[1] |

| 26S Proteasome | 35 nM[1] |

The inhibition of the proteasome leads to the accumulation of ubiquitinated proteins that would normally be degraded. This disruption of protein homeostasis triggers a variety of cellular responses, including cell cycle arrest, induction of apoptosis, and activation of autophagy.

Biological Effects and Signaling Pathways

Induction of Apoptosis

One of the most well-characterized effects of this compound is the induction of apoptosis, or programmed cell death, in various cell types. This is often mediated through the stabilization and activation of the tumor suppressor protein p53, which is normally kept at low levels by proteasomal degradation.

Modulation of NF-κB Signaling

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of inflammatory and immune responses, as well as cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, IκB is ubiquitinated and degraded by the proteasome, allowing NF-κB to translocate to the nucleus and activate gene transcription. Paradoxically, while proteasome inhibitors are generally expected to block NF-κB activation by preventing IκB degradation, some studies have shown that this compound can induce IκBα degradation and subsequent NF-κB activation in certain cancer cell lines like HT-29.[2] This highlights the complex and cell-type-specific effects of proteasome inhibition.

Induction of Autophagy

Autophagy is a cellular self-degradation process that is essential for maintaining cellular homeostasis. Blockade of the proteasome by this compound can lead to an accumulation of misfolded and aggregated proteins, which can trigger a compensatory activation of autophagy as an alternative protein clearance mechanism. The conversion of the microtubule-associated protein light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II) is a hallmark of autophagy induction.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cells of interest

-

96-well cell culture plates

-

This compound stock solution (in DMSO)

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[3]

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 30, 50, 100 µM) and a vehicle control (DMSO).[1]

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[4]

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[3]

-

Incubate the plate in the dark for at least 2 hours or overnight to ensure complete solubilization.[4]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis for p53, IκBα, and LC3

This protocol allows for the detection of changes in the protein levels of p53, IκBα, and the conversion of LC3-I to LC3-II following this compound treatment.

Materials:

-

Cells of interest

-

6-well cell culture plates

-

This compound stock solution (in DMSO)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-p53, anti-IκBα, anti-LC3

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and allow them to adhere.

-

Treat cells with the desired concentration of this compound (e.g., 10-50 µM) or vehicle control for the appropriate duration (e.g., 4, 8, 12, 24 hours).[1]

-

Wash cells with ice-cold PBS and lyse them with RIPA buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize protein concentrations and prepare samples by adding Laemmli sample buffer and boiling for 5-10 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Analyze the band intensities relative to a loading control (e.g., β-actin or GAPDH).

Proteasome Activity Assay (Fluorometric)

This assay measures the chymotrypsin-like activity of the proteasome in cell lysates using a fluorogenic substrate.

Materials:

-

Cell lysates prepared from this compound or vehicle-treated cells

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl₂, 2 mM ATP)

-

Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)[5]

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Prepare cell lysates from cells treated with or without this compound.

-

In a 96-well black plate, add a specific amount of protein lysate to each well.

-

Add the assay buffer to each well.

-

To initiate the reaction, add the fluorogenic substrate to each well to a final concentration of 50-100 µM.

-

Immediately place the plate in a fluorometric microplate reader pre-set to 37°C.

-

Measure the fluorescence intensity (Excitation: ~360-380 nm, Emission: ~440-460 nm) kinetically over a period of time (e.g., 30-60 minutes).[6]

-

The rate of increase in fluorescence is proportional to the proteasome activity.

-

Compare the activity in this compound-treated samples to the vehicle control to determine the extent of inhibition.

Conclusion

This compound is a powerful and versatile research tool for investigating the multifaceted roles of the ubiquitin-proteasome system in cellular function. Its ability to potently and reversibly inhibit the proteasome provides a means to study the consequences of impaired protein degradation, including the induction of apoptosis and autophagy, and the complex regulation of signaling pathways like NF-κB. The experimental protocols provided in this guide offer a starting point for researchers to explore the effects of this compound in their specific model systems. A thorough understanding of its chemical properties, mechanism of action, and biological effects is crucial for the accurate design and interpretation of experiments utilizing this important chemical probe.

References

- 1. glpbio.com [glpbio.com]

- 2. Autophagy Analysis: A Step-by-Step Simple Practical Guide for Immunofluorescence and Western Blotting | Springer Nature Experiments [experiments.springernature.com]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 5. Ubiquitin Proteasome Activity Measurement in Total Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ubpbio.com [ubpbio.com]

Methodological & Application

MG-115 Protocol for Cell Culture: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

MG-115 is a potent, reversible, and cell-permeable proteasome inhibitor. It is a peptide aldehyde (Z-Leu-Leu-Nva-CHO) that primarily targets the chymotrypsin-like activity of the 26S proteasome. By inhibiting the proteasome, this compound blocks the degradation of ubiquitinated proteins, leading to their accumulation. This disruption of protein homeostasis affects various cellular processes, including cell cycle progression, apoptosis, and the activation of signaling pathways such as NF-κB. These characteristics make this compound a valuable tool for studying the ubiquitin-proteasome system and a potential therapeutic agent in diseases like cancer.

Mechanism of Action

This compound exerts its biological effects by inhibiting the 26S proteasome, a large multi-catalytic protease complex responsible for the degradation of the majority of intracellular proteins in eukaryotic cells. The proteasome plays a critical role in maintaining cellular protein quality control and regulating the levels of key cellular proteins involved in signal transduction, cell cycle control, and apoptosis.

The canonical NF-κB signaling pathway is a key process regulated by the proteasome. In unstimulated cells, the transcription factor NF-κB (a heterodimer of p50 and p65 subunits) is held inactive in the cytoplasm by an inhibitory protein called IκBα. Upon receiving an upstream signal, the IκB kinase (IKK) complex phosphorylates IκBα, marking it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal (NLS) on the p65 subunit of NF-κB, allowing it to translocate to the nucleus and activate the transcription of target genes involved in inflammation, immunity, and cell survival.

This compound, by inhibiting the proteasome, prevents the degradation of phosphorylated IκBα. This leads to the accumulation of IκBα in the cytoplasm, which continues to sequester NF-κB, thereby inhibiting its nuclear translocation and transcriptional activity.

By inducing the accumulation of pro-apoptotic proteins and inhibiting anti-apoptotic pathways like NF-κB, this compound can effectively trigger programmed cell death in cancer cells.

Data Presentation

Quantitative Data Summary

| Parameter | Value | Cell Line/System | Notes |

| Ki (20S Proteasome) | 21 nM | Purified 20S proteasome | Represents the inhibitor constant for the 20S catalytic core of the proteasome.[1][2][3][4] |

| Ki (26S Proteasome) | 35 nM | Purified 26S proteasome | Represents the inhibitor constant for the intact 26S proteasome complex.[1][2][3][4] |

| Effective Concentration for Apoptosis Induction | 30 µM | Rat-1 and PC12 cells | Concentration at which apoptosis was observed after 4 hours of treatment.[2] |

| Effective Concentration for NF-κB Inhibition | 10 µM | Isolated rat islets | Concentration that counteracted the suppressive effects of IL-1β, which is known to activate NF-κB.[2] |

| Effective Concentration for Insulin Receptor Expression Increase | 50 µM | COS-7 cells (mutant) | Increased the expression of mutant insulin receptors after 2 hours of treatment.[2] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on a given cell line.

Materials:

-

This compound (stock solution in DMSO)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution. It is recommended to perform a wide range of concentrations in the initial experiment (e.g., 0.1 µM to 100 µM).

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 100 µL of the solubilization solution to each well.

-

Mix gently with a pipette to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

-

Western Blot for Apoptosis Markers (Cleaved Caspase-3 and PARP)

This protocol is for detecting the induction of apoptosis by this compound.

Materials:

-

This compound

-

6-well cell culture plates

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with the desired concentrations of this compound (and a vehicle control) for the specified time.

-

After treatment, wash the cells with ice-cold PBS and lyse them with 100-200 µL of ice-cold lysis buffer per well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Western Blot:

-

Normalize the protein concentrations and prepare the samples with Laemmli buffer.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Run the gel to separate the proteins by size.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies (e.g., cleaved caspase-3, PARP, and a loading control like β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

-

The appearance of cleaved caspase-3 and cleaved PARP fragments indicates the induction of apoptosis.

-

Analysis of NF-κB (p65) Nuclear Translocation by Western Blot

This protocol is for determining the effect of this compound on the subcellular localization of the NF-κB p65 subunit.

Materials:

-

This compound

-

NF-κB activating agent (e.g., TNF-α)

-

Nuclear and Cytoplasmic Extraction Kit (or buffers for manual fractionation)

-

Primary antibodies (e.g., anti-p65, anti-Lamin B1 [nuclear marker], anti-GAPDH [cytoplasmic marker])

-

Other materials as listed in the Western Blot protocol.

Procedure:

-

Cell Treatment:

-

Seed cells in 10 cm dishes and grow to 70-80% confluency.

-

Pre-treat the cells with this compound at the desired concentration for 1-2 hours.

-

Stimulate the cells with an NF-κB activating agent (e.g., TNF-α at 10 ng/mL) for 15-30 minutes. Include appropriate controls (untreated, TNF-α only, this compound only).

-

-

Nuclear and Cytoplasmic Fractionation:

-

Following treatment, wash the cells with ice-cold PBS.

-

Harvest the cells and perform nuclear and cytoplasmic fractionation according to the manufacturer's protocol of a commercial kit or a standard biochemical protocol. This typically involves sequential lysis with hypotonic and hypertonic buffers to separate the cytoplasm from the nucleus.

-

-

Western Blot Analysis:

-

Determine the protein concentration of both the cytoplasmic and nuclear fractions.

-

Perform western blotting as described in the apoptosis protocol.

-

Load equal amounts of protein from the cytoplasmic and nuclear extracts.

-

Probe the membranes with antibodies against p65, a nuclear marker (e.g., Lamin B1), and a cytoplasmic marker (e.g., GAPDH) to confirm the purity of the fractions.

-

-

Data Analysis:

-

In TNF-α stimulated cells, an increase in p65 in the nuclear fraction and a decrease in the cytoplasmic fraction is expected.

-

In cells pre-treated with this compound, the TNF-α-induced nuclear translocation of p65 should be inhibited, resulting in p65 remaining predominantly in the cytoplasmic fraction.

-

Mandatory Visualization

References

Application Notes and Protocols for MG-115 in Western Blot Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing MG-115, a potent proteasome inhibitor, in Western blot experiments. This document outlines the mechanism of action, provides a comprehensive experimental protocol, and includes a visual representation of the relevant signaling pathway.

Introduction

This compound is a peptide aldehyde that acts as a reversible and potent inhibitor of the proteasome. It effectively blocks the chymotrypsin-like activity of the 26S and 20S proteasome, with Ki values of 35 nM and 21 nM, respectively.[1] By inhibiting the proteasome, this compound prevents the degradation of ubiquitinated proteins, leading to their accumulation within the cell.[2] This characteristic makes this compound a valuable tool for studying the ubiquitin-proteasome system and its role in various cellular processes, including cell cycle regulation, apoptosis, and signal transduction. In a Western blot experiment, treatment with this compound is expected to increase the signal of proteins that are targeted for proteasomal degradation.

Mechanism of Action

This compound, along with similar inhibitors like MG-132, targets the catalytic beta-subunits of the 20S proteasome, which is the proteolytic core of the 26S proteasome.[2] The aldehyde group of this compound forms a covalent yet reversible bond with the N-terminal threonine residue of the active sites in the β-subunits, thereby inhibiting their proteolytic activity.[2] This inhibition prevents the breakdown of proteins that have been tagged with ubiquitin, a small regulatory protein. The accumulation of these ubiquitinated proteins can then be detected by Western blotting.

Data Presentation

The following table summarizes typical experimental parameters for using this compound in cell culture for subsequent Western blot analysis. Note that optimal conditions may vary depending on the cell line and the specific protein of interest.

| Parameter | Value | Reference |

| Solvent | DMSO | [3] |

| Stock Solution Concentration | 10-50 mM in DMSO | [4] |

| Working Concentration | 10-50 µM in cell culture medium | [1][5] |

| Treatment Time | 2-6 hours | [1][5] |

| Storage of Stock Solution | -20°C for up to 3 months |

Experimental Protocols

This section provides a detailed protocol for treating cells with this compound and subsequently performing a Western blot to analyze the accumulation of a target protein.

Materials

-

This compound (lyophilized powder)[3]

-

Dimethyl sulfoxide (DMSO), sterile

-

Cell culture medium appropriate for the cell line

-

Phosphate-buffered saline (PBS), ice-cold

-

RIPA buffer or other suitable lysis buffer[6]

-

Protease and phosphatase inhibitor cocktails

-

BCA protein assay kit

-

Laemmli sample buffer (4x or 6x)[7]

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)[8]

-

Primary antibody specific to the protein of interest

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blot imaging system

Protocol

1. Preparation of this compound Stock Solution: a. Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom. b. Reconstitute the this compound in sterile DMSO to create a stock solution of 10-50 mM. For example, to make a 10 mM stock solution of this compound (Molecular Weight: 461.6 g/mol ), dissolve 4.62 mg in 1 mL of DMSO. c. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

2. Cell Culture and Treatment: a. Seed cells in appropriate culture plates or flasks and grow to the desired confluency (typically 70-80%). b. On the day of the experiment, dilute the this compound stock solution in pre-warmed cell culture medium to the final desired working concentration (e.g., 10 µM, 30 µM, or 50 µM).[1][5] It is crucial to also prepare a vehicle control by adding an equivalent volume of DMSO to the medium. c. Aspirate the old medium from the cells and replace it with the medium containing this compound or the vehicle control. d. Incubate the cells for the desired treatment time (e.g., 2, 4, or 6 hours). Optimal time should be determined empirically.

3. Cell Lysis: a. After treatment, place the culture dish on ice and wash the cells twice with ice-cold PBS.[6] b. Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. c. Scrape the cells from the dish and transfer the lysate to a pre-chilled microcentrifuge tube.[6] d. Incubate the lysate on ice for 30 minutes with occasional vortexing. e. Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cell debris.[6] f. Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.

4. Protein Quantification and Sample Preparation: a. Determine the protein concentration of each lysate using a BCA protein assay or a similar method. b. Based on the protein concentration, normalize the samples to ensure equal loading. c. To an appropriate volume of each lysate, add Laemmli sample buffer to a final concentration of 1x. d. Boil the samples at 95-100°C for 5-10 minutes.[7][8] e. Briefly centrifuge the samples to collect the condensate.

5. Western Blotting: a. Load equal amounts of protein (e.g., 20-50 µg) per lane of an SDS-PAGE gel. Include a protein ladder to determine molecular weights. b. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom. c. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[9] d. Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[8] e. Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. f. Wash the membrane three times for 5-10 minutes each with TBST (Tris-buffered saline with 0.1% Tween 20).[8] g. Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation. h. Wash the membrane again three times for 10 minutes each with TBST. i. Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane. j. Capture the chemiluminescent signal using an imaging system. Analyze the band intensities to determine the relative abundance of the target protein.

Mandatory Visualization

The following diagrams illustrate the ubiquitin-proteasome signaling pathway and a typical experimental workflow for a Western blot experiment using this compound.

Caption: The Ubiquitin-Proteasome Pathway and the inhibitory action of this compound.

Caption: Experimental workflow for Western blot analysis following this compound treatment.

References

- 1. glpbio.com [glpbio.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound, proteasome inhibitor (CAS 133407-86-0) | Abcam [abcam.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. bio-rad.com [bio-rad.com]

- 7. antibodiesinc.com [antibodiesinc.com]

- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 9. research.stowers.org [research.stowers.org]

Application Notes and Protocols for MG-115 Induced Apoptosis Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

MG-115 is a potent, reversible, and cell-permeable proteasome inhibitor that effectively induces apoptosis in a variety of cell types. By inhibiting the chymotrypsin-like activity of the 26S proteasome, this compound disrupts the degradation of ubiquitinated proteins, leading to the accumulation of pro-apoptotic factors and cell cycle regulators.[1][2][3] This disruption triggers a cascade of events culminating in programmed cell death. These application notes provide detailed protocols for inducing apoptosis with this compound and quantifying its effects using common apoptosis assays, namely Annexin V/Propidium Iodide (PI) staining and Caspase-Glo® 3/7 Assay.

Mechanism of Action

This compound, a peptide aldehyde, primarily inhibits the 20S and 26S proteasomes.[1][3] This inhibition leads to the stabilization and accumulation of key cellular proteins that are normally degraded. A critical target is the tumor suppressor protein p53. By preventing p53 degradation, this compound can induce p53-dependent apoptosis.[2] The apoptotic cascade initiated by this compound involves the activation of caspases, including caspase-3, -8, and -9, loss of mitochondrial membrane potential, and regulation of Bcl-2 family proteins, such as an increase in Bax and a decrease in Bcl-2.[1]

Experimental Protocols

I. Induction of Apoptosis with this compound